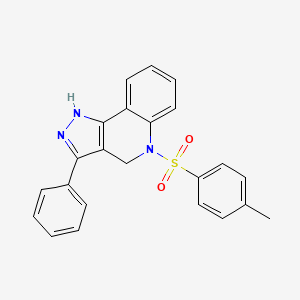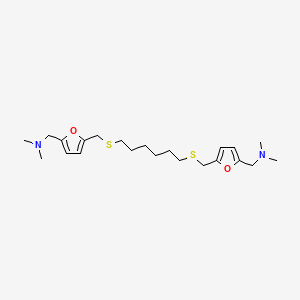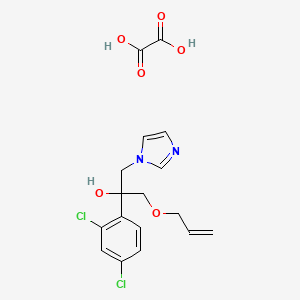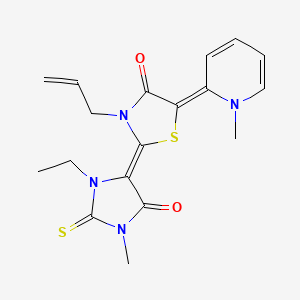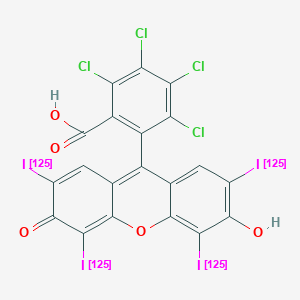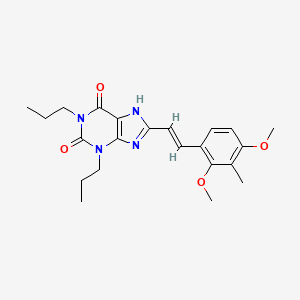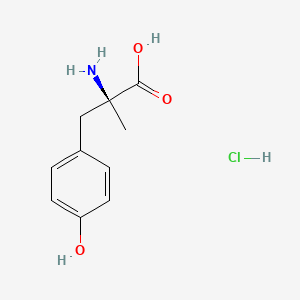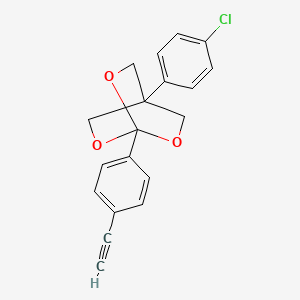
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-chlorophenyl)-1-(4-ethynylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-chlorophenyl)-1-(4-ethynylphenyl)- is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by its trioxabicyclo framework, which imparts significant stability and reactivity, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-chlorophenyl)-1-(4-ethynylphenyl)- typically involves multi-step organic reactions. The process begins with the formation of the trioxabicyclo core, followed by the introduction of the chlorophenyl and ethynylphenyl groups. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification methods such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-chlorophenyl)-1-(4-ethynylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-chlorophenyl)-1-(4-ethynylphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-chlorophenyl)-1-(4-ethynylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-bromophenyl)-1-(4-ethynylphenyl)-
- 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-fluorophenyl)-1-(4-ethynylphenyl)-
- 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(4-methylphenyl)-1-(4-ethynylphenyl)-
Uniqueness
The uniqueness of 2,6,7-Trioxabicyclo(222)octane, 4-(4-chlorophenyl)-1-(4-ethynylphenyl)- lies in its specific substituents, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
134133-88-3 |
|---|---|
Formule moléculaire |
C19H15ClO3 |
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C19H15ClO3/c1-2-14-3-5-16(6-4-14)19-21-11-18(12-22-19,13-23-19)15-7-9-17(20)10-8-15/h1,3-10H,11-13H2 |
Clé InChI |
VBKMRUGYFJIBAA-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




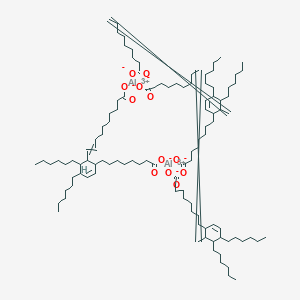
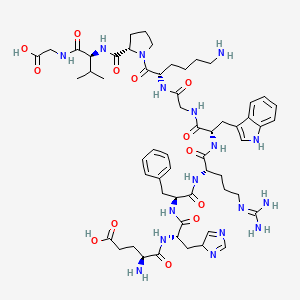
![N-benzyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12738664.png)
